molecular formula C8H12BrF3 B1481945 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane CAS No. 2092723-24-3

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane

Cat. No.: B1481945
CAS No.: 2092723-24-3
M. Wt: 245.08 g/mol
InChI Key: JWEZCCBUISMUCB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a trifluoromethyl group. This compound is of interest in organic chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(methyl)-1-(trifluoromethyl)cyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions may be less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.

    Elimination Reactions: Alkenes with a trifluoromethyl group.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-(trifluoromethyl)cyclohexane
  • 1-(Bromomethyl)-1-(difluoromethyl)cyclohexane
  • 1-(Bromomethyl)-1-(trifluoromethyl)benzene

Uniqueness

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the cyclohexane ring. This combination of substituents can impart distinct reactivity and properties compared to similar compounds, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-(bromomethyl)-1-(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrF3/c9-6-7(8(10,11)12)4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEZCCBUISMUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
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1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
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1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
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1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
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Reactant of Route 6
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane

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